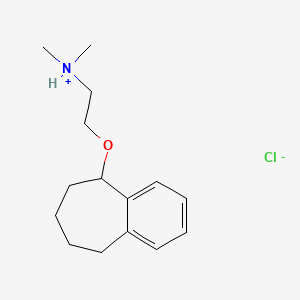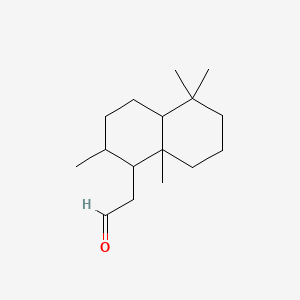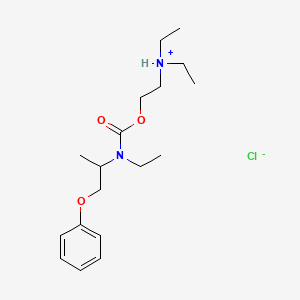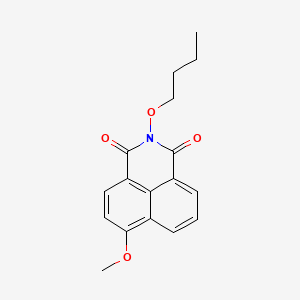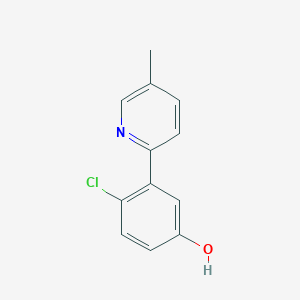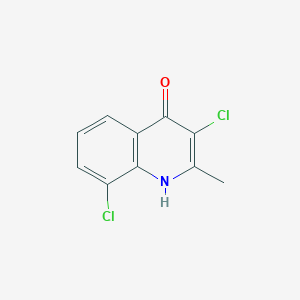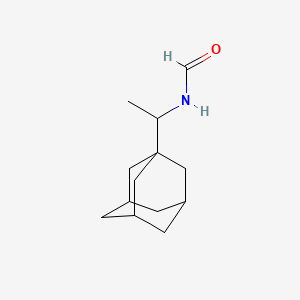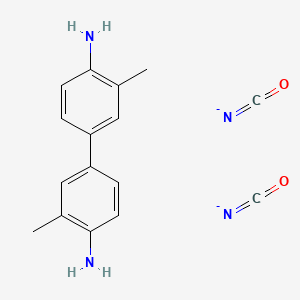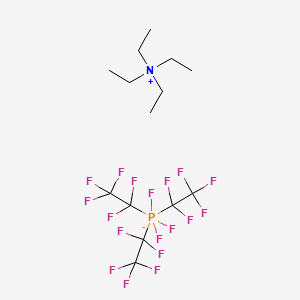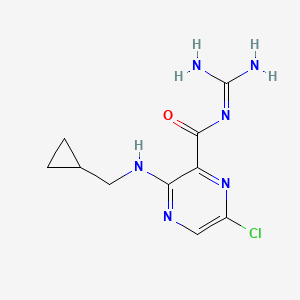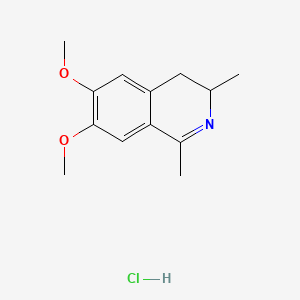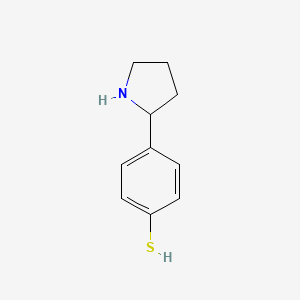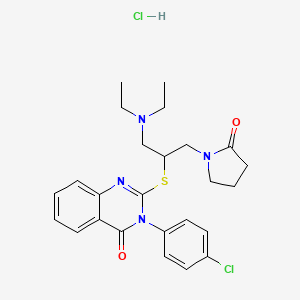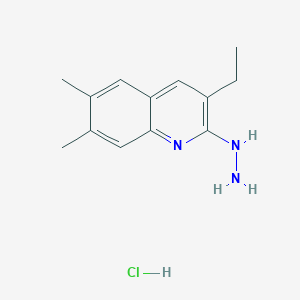
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a heterocyclic organic compound with the molecular formula C13H18ClN3 and a molecular weight of 251.76 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with dimethyl, ethyl, and hydrazino groups. It is primarily used in experimental and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Substitution Reactions: The dimethyl and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under controlled conditions.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives with oxidized side chains.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with various molecular targets. The hydrazino group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline
- 6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
- 6,7-Dimethyl-3-ethylquinoline
Uniqueness
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of both dimethyl and ethyl groups, along with the hydrazino functionality, makes it a versatile compound for various research applications.
特性
CAS番号 |
1173259-89-6 |
|---|---|
分子式 |
C13H18ClN3 |
分子量 |
251.75 g/mol |
IUPAC名 |
(3-ethyl-6,7-dimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-4-10-7-11-5-8(2)9(3)6-12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H |
InChIキー |
HZVSIVWLBBNFIS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C=C(C(=CC2=C1)C)C)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


